30-Fold Lower ED50 than Tamoxifen in ER-Positive Breast Cancer Cell Proliferation Assays
The active metabolite DP-TAT-59 (miproxifene) demonstrated a 30-fold lower ED50 than tamoxifen against both MCF-7 and T-47D ER-positive human mammary carcinoma cell lines in the presence of 1 nM estradiol, establishing a quantifiable potency advantage for ER-driven proliferation models [1]. This 30-fold difference exceeds the 3- to 10-fold potency range cited in secondary reviews, providing a specific numeric benchmark for assay design [2].
| Evidence Dimension | Antiproliferative potency (ED50) in ER-positive breast cancer cells |
|---|---|
| Target Compound Data | DP-TAT-59 (miproxifene) ED50 30-fold lower than tamoxifen |
| Comparator Or Baseline | Tamoxifen; ED50 (absolute values not extracted in abstract; relative difference = 30-fold) |
| Quantified Difference | 30-fold lower ED50 (DP-TAT-59 vs. tamoxifen) |
| Conditions | MCF-7 and T-47D human mammary carcinoma cell lines; 1 nM estradiol co-incubation; in vitro proliferation assay (Toko et al., 1998) |
Why This Matters
For procurement of a SERM reference standard with maximum sensitivity in ER-positive cell-based assays, this 30-fold potency differential makes miproxifene the higher-sensitivity option relative to tamoxifen.
- [1] Toko T, et al. [Antitumor activity of miproxifene phosphate (TAT-59) against human mammary carcinoma]. Gan To Kagaku Ryoho. 1998 May;25(6):829-38. PMID: 9617321. View Source
- [2] Miproxifene. Wikipedia. Citing AdisInsight, Kelloff & Hawk 2008, Ottow & Weinmann 2008. View Source
